2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one is a heterocyclic compound that features a pyridine ring and a pyrrolizinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with suitable aldehydes under basic conditions to form the intermediate, followed by cyclization to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction could produce pyrrolizinone alcohols.
Scientific Research Applications
2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-hydroxy-4-methylpyridine and 4-hydroxy-2-quinolone share structural similarities.
Pyrrolizinone analogs: Compounds such as pyrrolopyrazine derivatives and pyrrolidine-based molecules.
Uniqueness
2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one is unique due to its combined pyridine and pyrrolizinone structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydropyrrolizin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12(9-3-5-14-6-4-9)10-8-15-7-1-2-11(15)13(10)17/h1-7,10,12,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYHJOGYOJQYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CN21)C(C3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.